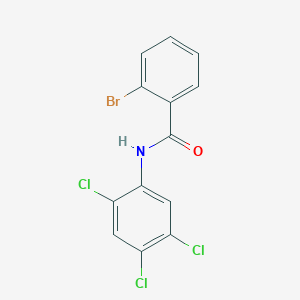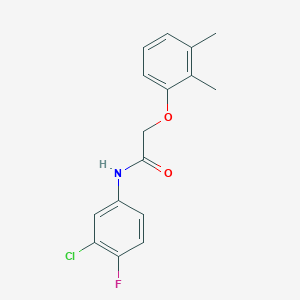
2-bromo-N-(2,4,5-trichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2,4,5-trichlorophenyl)benzamide, also known as BPTB, is a chemical compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of benzamides, which are known to possess various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the cells. 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the serum and tissues of animals. 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has also been found to reduce the levels of oxidative stress markers, such as MDA and ROS, in the cells. In addition, 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been shown to modulate the activity of the opioid receptors, leading to analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide is its potential as a therapeutic agent for various diseases, including inflammation and cancer. It has also been found to have low toxicity in animals, making it a promising candidate for further development. However, one of the limitations of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide is its poor solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2-bromo-N-(2,4,5-trichlorophenyl)benzamide.
Orientations Futures
There are several future directions for the research on 2-bromo-N-(2,4,5-trichlorophenyl)benzamide. One of the areas of interest is the development of novel formulations of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide that can improve its solubility and bioavailability. Another direction is the investigation of the potential use of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide and its effects on various signaling pathways in the cells. Finally, the potential use of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide as a diagnostic tool for the detection of cancer cells is another area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide involves the reaction between 2,4,5-trichloroaniline and 2-bromo-benzoyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has also been found to have analgesic properties by modulating the activity of the opioid receptors. In addition, 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been investigated for its anti-cancer effects, particularly in breast cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in these cells.
Propriétés
IUPAC Name |
2-bromo-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO/c14-8-4-2-1-3-7(8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBQQIDBPDILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,4,5-trichlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)
![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)


![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)